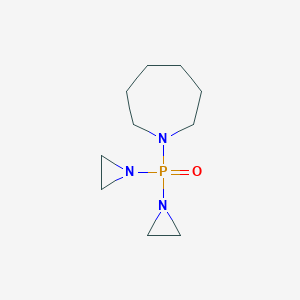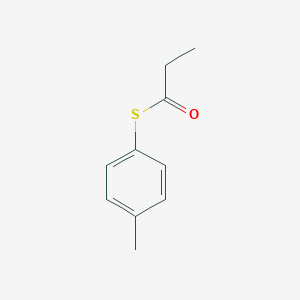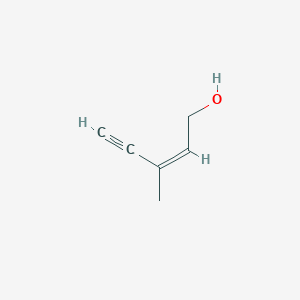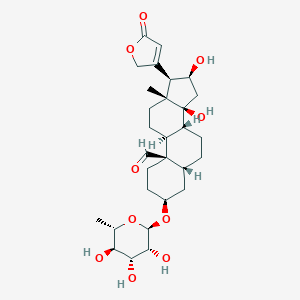
1,1,3,3-Tetrabromoacetone
Vue d'ensemble
Description
1,1,3,3-Tetrabromoacetone is an intermediate in the synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, which is an isotope labelled Mutagen X (MX) is a chlorinated furanone that accounts for more of the mutagenic activity of drinking water than any other disinfection byproduct. DNA damages provoked by the six mutagens (furylframide, MX, 4-nitroquinoline N-oxide, sodium azide, 1-nitropyrene, and captan) used in the present study have been known to subject to the nucleotide excision repair system.
This compound is a natural product found in Asparagopsis armata with data available.
Applications De Recherche Scientifique
Organocatalysis in Chemical Synthesis : Tetrapeptides containing a primary amine and D-Pro-Gly or D-Pro-Aib segments were synthesized and applied as catalysts for aldol reactions. 1,1,3,3-Tetrabromoacetone played a role in these reactions, demonstrating the compound's utility in organic synthesis and catalysis (Feng-Chun Wu et al., 2009).
Analytical Chemistry Applications : The derivative of 1,3-dichloro-1,1,3,3-tetrafluoroacetone was used for amino acid analysis, showcasing its role in analytical techniques. This derivative showed high response to electron capture detectors, indicating its potential in sensitive detection methods (P. Hušek, 1974).
Natural Product Synthesis : In the field of natural product synthesis, this compound has been utilized in the synthesis of various compounds. The polybromo ketone-iron carbonyl reaction, a key step in synthesizing tropane alkaloids, employed this compound (Ryoji Noyori & Yoshihiro Hayakawa, 1985).
Materials Science and Polymer Chemistry : Research in materials science and polymer chemistry has also utilized this compound. For example, halogenated epoxy type resins were synthesized using tetrabromo and tetrachloro derivatives, indicating its utility in developing advanced materials (F. Holahan et al., 1967).
Synthesis of Complex Organic Molecules : this compound has been used in the synthesis of complex organic molecules, such as 9,10-Dihydro-9,10-propanoanthracene-12-ones, demonstrating its versatility in organic chemistry (A. El‐Wareth et al., 1994).
Safety and Hazards
1,1,3,3-Tetrabromoacetone is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Action Environment
The action, efficacy, and stability of 1,1,3,3-Tetrabromoacetone can be influenced by various environmental factors. For instance, it should be stored at temperatures below 0°C to maintain its stability . Additionally, it should be kept away from light and heat .
Propriétés
IUPAC Name |
1,1,3,3-tetrabromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNBOHOBWEEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345973 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-89-1 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,3,3-Tetrabromoacetone contribute to the synthesis of complex molecules like dibenzohomobarrelenes?
A: this compound serves as a precursor to the highly reactive 1,3-dibromooxyallyl cation, a synthetic equivalent of the oxyallyl cation. [, ] This intermediate readily undergoes [4+3] cycloaddition reactions with dienes, such as anthracene. [] The research highlights its use in a multi-step synthesis of dibenzohomobarrelene derivatives, demonstrating its utility in building complex polycyclic structures. []
Q2: What are the structural characteristics of this compound and why is it particularly suitable for generating oxyallyl intermediates?
A: this compound (molecular formula: C3H2Br4O, molecular weight: 373.65 g/mol) is a tetra-halogenated ketone. [] The presence of four bromine atoms on the α-carbons enhances the electrophilicity of the carbonyl group. Upon treatment with zinc/copper couple and N,O-bis(trimethylsilyl)acetamide (BSA), it readily generates the 1,3-dibromooxyallyl cation. [] The bromine atoms stabilize this cationic intermediate, making it a useful synthetic tool for cycloaddition reactions.
Q3: Are there any specific safety considerations when working with this compound in the laboratory?
A: Yes, this compound is a powerful lachrymator, meaning it can irritate the eyes and cause tearing. [] Therefore, it should always be handled with caution in a well-ventilated fume hood. Skin contact should also be avoided, and any spills should be cleaned up immediately. Appropriate personal protective equipment, including gloves and eye protection, should be worn at all times when handling this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















